molecular formula C14H11Br2N B12830846 4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine

4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine

Katalognummer: B12830846
Molekulargewicht: 353.05 g/mol
InChI-Schlüssel: UCNFXFQOJGXJHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine is an organic compound with the molecular formula C14H11Br2N and a molecular weight of 353.05 g/mol . This compound is characterized by the presence of bromine atoms attached to a benzene ring, making it a brominated aromatic amine. It is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine typically involves the reaction of 4-bromobenzaldehyde with 4-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the aldehyde and the amine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Eigenschaften

Molekularformel

C14H11Br2N

Molekulargewicht

353.05 g/mol

IUPAC-Name

1-(4-bromophenyl)-N-[(4-bromophenyl)methyl]methanimine

InChI

InChI=1S/C14H11Br2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-9H,10H2

InChI-Schlüssel

UCNFXFQOJGXJHX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN=CC2=CC=C(C=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.